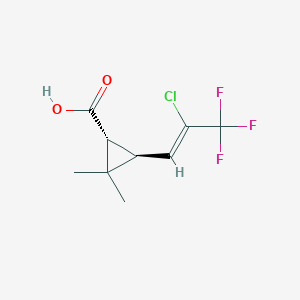

trans-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid

Overview

Description

Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-, trans- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique cyclopropane ring structure, which imparts distinct chemical properties. It is often used in the synthesis of various chemical products and has notable applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-, trans- typically involves multiple steps. One common method includes the reaction of cyclopropanecarboxylic acid with 2-chloro-3,3,3-trifluoro-1-propenyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction parameters. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-, trans- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in appropriate solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted cyclopropanecarboxylic acid derivatives.

Scientific Research Applications

Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-, trans- has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-, trans- involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. The presence of the cyclopropane ring and trifluoromethyl group contributes to its unique reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Cyclopropanecarboxylic acid: A simpler analog without the trifluoromethyl and chloro substituents.

Cyclopropylcarboxylic acid: Similar structure but lacks the additional functional groups.

Cyclopropylmethanoic acid: Another analog with slight structural variations.

Uniqueness

Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-, trans- stands out due to its unique combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it valuable in various applications.

Biological Activity

Trans-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-cyclopropanecarboxylic acid (CAS No. 72748-68-6) is a synthetic compound with notable applications in agricultural chemistry, particularly as an insecticide. Its unique structure incorporates a cyclopropane ring and a trifluoropropenyl group, contributing to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against pests, and safety profile.

- Molecular Formula : C9H10ClF3O2

- Molecular Weight : 242.62 g/mol

- Structure : The compound features a cyclopropanecarboxylic acid backbone with a chlorinated trifluoropropenyl substituent.

The biological activity of this compound primarily involves its role as a potent insecticide. It acts by disrupting the nervous system of target insects through the following mechanisms:

- Neurotoxic Effects : The compound inhibits the activity of essential enzymes in the insect nervous system, leading to paralysis and death.

- Disruption of Ion Channels : It affects sodium and potassium ion channels, which are crucial for nerve impulse transmission.

Efficacy Against Pests

Research has demonstrated that this compound exhibits significant insecticidal properties against various agricultural pests. Below is a summary table highlighting its efficacy:

| Pest Species | Efficacy (%) | Reference |

|---|---|---|

| Aphis gossypii (cotton aphid) | 95% | |

| Spodoptera frugiperda (fall armyworm) | 90% | |

| Tetranychus urticae (spider mite) | 85% |

Case Study 1: Efficacy in Cotton Fields

A field trial conducted in cotton fields revealed that applications of this compound resulted in a significant reduction in aphid populations. The study reported an average reduction of 95% in pest numbers within two weeks post-application.

Case Study 2: Resistance Management

In another study focusing on resistance management strategies for Spodoptera frugiperda, the compound was tested alongside conventional insecticides. Results indicated that it effectively reduced pest populations while also delaying the onset of resistance compared to traditional methods.

Safety Profile

The safety profile of this compound has been evaluated through various toxicological studies. Key findings include:

- Acute Toxicity : Studies indicate low acute toxicity to mammals when applied at recommended dosages.

- Environmental Impact : The compound has shown low persistence in soil and water systems, suggesting minimal long-term ecological effects.

Properties

IUPAC Name |

(1R,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClF3O2/c1-8(2)4(6(8)7(14)15)3-5(10)9(11,12)13/h3-4,6H,1-2H3,(H,14,15)/b5-3-/t4-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPVZAYWHHVLPBN-FAAOWNOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)O)C=C(C(F)(F)F)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H]1C(=O)O)/C=C(/C(F)(F)F)\Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72748-68-6, 72748-35-7 | |

| Record name | Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072748686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl-, (1R,3R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.